molecular formula C7H14O B098541 3-Methylhexanal CAS No. 19269-28-4

3-Methylhexanal

Cat. No.: B098541
CAS No.: 19269-28-4
M. Wt: 114.19 g/mol
InChI Key: ZSJUABCTGCNBPF-UHFFFAOYSA-N
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Description

3-Methylhexanal (CAS 19269-28-4) is a branched-chain aldehyde with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol . It is characterized by a "sweet green" odor and is widely utilized as a flavoring agent in the food industry (FEMA 4261; JECFA 2173) . Structurally, it consists of a six-carbon aliphatic chain with a methyl group at the third position and an aldehyde functional group at the terminal end.

Key physicochemical properties include:

  • Vaporization enthalpy (ΔvapH): 42.8 kJ/mol at 329 K .
  • Liquid heat capacity (Cp): 245.94 J/mol·K at 323.15 K .
  • Vapor pressure: Reported in the range of 314–417 K, as determined by Mills and Fenton (1987) .

Its applications extend beyond food flavoring; it has been identified in fried fish by-products and is associated with immunomodulatory activity in herbal infusions .

Properties

IUPAC Name

3-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJUABCTGCNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864879
Record name 3-Methylhexanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid; Sweet green aroma
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol)
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.800-0.805
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

19269-28-4
Record name 3-Methylhexanal
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Record name 3-Methylhexanal
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Record name 3-Methylhexanal
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Record name Hexanal, 3-methyl
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Record name 3-METHYLHEXANAL
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Record name 3-Methylhexanal
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Biological Activity

3-Methylhexanal is an organic compound classified as a medium-chain aldehyde, with the chemical formula C7_7H14_{14}O. Its structure features a seven-carbon backbone with a methyl group attached to the third carbon and an aldehyde functional group at one end. This compound is gaining attention in various fields due to its potential biological activities, applications in flavoring, and roles in metabolic pathways.

The presence of the aldehyde functional group (C=O) significantly influences the reactivity and polarity of this compound. Its structural characteristics allow it to participate in various chemical reactions, such as oxidation to form carboxylic acids or reduction to primary alcohols. The compound's physical properties include:

  • Molecular Weight : 114.18 g/mol
  • LogP : Approximately 2.54, indicating moderate lipophilicity.
  • Boiling Point : Estimated around 140°C.

Biological Activity

This compound exhibits several biological activities, primarily related to its reactivity as an aldehyde:

1. Flavoring Agent

This compound is utilized in the food industry as a flavoring agent due to its pleasant aroma reminiscent of green apples or fresh fat. Its sensory properties make it valuable in food formulations, enhancing flavor profiles.

2. Metabolic Pathways

Research indicates that this compound can be formed through the oxidation of branched-chain fatty acids, which are prevalent in various natural oils and fats. This compound may play a role in metabolic pathways involving lipid metabolism and could be significant in understanding how certain foods influence health outcomes.

3. Toxicological Aspects

Short-term toxicity studies have shown that while this compound does not exhibit acute toxicity, it can act as an irritant upon contact with skin or eyes. The Joint FAO/WHO Expert Committee on Food Additives has assessed its safety, concluding that it poses no significant health risks when consumed within established limits .

Research Findings

Recent studies have explored the catalytic properties of this compound in various chemical reactions:

  • Hydroformylation Reactions : In catalytic processes involving olefins, this compound can be produced alongside other aldehydes. For instance, hydroformylation studies demonstrated that under specific conditions, this compound was generated from the reaction of olefins with carbon monoxide and hydrogen .
  • Metabolomics Studies : Investigations into the volatile compounds present in different plant species have identified this compound as a significant metabolite associated with specific environmental conditions, such as UV exposure .

Case Studies

A notable case study involved examining the role of this compound in food products where its concentration was linked to sensory attributes perceived by consumers. The study highlighted that variations in processing methods could significantly affect the levels of this compound, thus impacting overall consumer acceptance.

Study Findings
Hydroformylation of OlefinsIdentified as a product; conditions optimized for yield .
Sensory Analysis in FoodsCorrelation between concentration and consumer preference .
Toxicological AssessmentNo acute toxicity; irritant properties noted .

Scientific Research Applications

Chemical Properties and Structure

3-Methylhexanal is characterized by a branched structure, which influences its physical and chemical properties. The compound features an aldehyde functional group (C=O) that contributes to its reactivity. Its molecular structure allows it to interact with various biological systems and serve as a model compound in chemical studies.

Analytical Applications

One of the primary uses of this compound is as an analytical standard in chromatography techniques. Its well-defined characteristics make it valuable for quantifying its presence in various samples. Key applications include:

  • Gas Chromatography (GC) : this compound is used as a reference compound for the identification and quantification of similar compounds in complex mixtures.
  • Liquid Chromatography : It serves as a standard for calibrating instruments and validating methods used in biochemical analysis.

Organic Synthesis

This compound plays a role in organic synthesis as a precursor or intermediate in the production of other chemical compounds. Its reactivity allows it to participate in various reactions, such as:

  • Aldol Condensation : It can undergo aldol reactions to form larger carbon chains or cyclic compounds.
  • Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into other functional groups, making it versatile in synthetic pathways.

Flavoring Agent

In the food industry, this compound is recognized for its potential as a flavoring agent . Its pleasant odor and taste profile make it suitable for use in:

  • Food Products : It can be added to enhance flavors in processed foods.
  • Fragrance Industry : Used in perfumes and scented products due to its aromatic properties.

Research into the biological activity of this compound is limited but suggests several potential roles:

  • Metabolic Pathways : Studies indicate that this compound may form through the oxidation of branched-chain fatty acids, hinting at its involvement in metabolic processes.
  • Membrane Interaction : Its hydrophobic and polar characteristics suggest that it may interact with biological membranes, influencing cellular functions.

Case Studies

  • Analytical Chemistry Research : A study utilized this compound as an internal standard for quantifying volatile compounds in food matrices using gas chromatography, demonstrating its reliability and effectiveness in analytical applications.
  • Flavor Profile Development : In flavor chemistry research, this compound was evaluated for its sensory properties alongside other aldehydes, contributing to the formulation of new flavor profiles for food products.

Comparison with Similar Compounds

Structural Isomers and Homologues

The following aldehydes are structurally related to 3-methylhexanal, differing in chain length, branching, or functional group placement:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Odor Profile
This compound 19269-28-4 C₇H₁₄O 114.1855 Methyl branch at C3, terminal aldehyde Sweet green
3,4-Dimethylpentanal 19353-21-0 C₇H₁₄O 114.1855 Methyl branches at C3 and C4 Not reported
4-Methylpentanal 1119-16-0 C₆H₁₂O 100.16 Methyl branch at C4, shorter chain Pungent
Hexanal,3,5-dimethyl 19796-88-4 C₈H₁₆O 128.21 Methyl branches at C3 and C5 Grassy, herbal

Thermodynamic Properties

Data from Mills and Fenton (1987) highlight differences in vaporization enthalpies and temperature ranges for vapor pressures :

Compound ΔvapH (kJ/mol) Temperature Range (K) Vapor Pressure (kPa)
This compound 42.8 314–417 266–273*
3,4-Dimethylpentanal 42.4 319–417 266–273*

*Vapor pressure data for both compounds were measured under similar conditions, with this compound exhibiting slightly higher volatility due to its less branched structure .

Reactivity and Formation Pathways

  • This compound is a minor product in catalytic processes, such as the branched-selective hydroformylation of alkenes, where trace quantities are observed .
  • In contrast, hexanal (a straight-chain homologue) is a dominant product in lipid oxidation, forming during frying processes due to thermal degradation of unsaturated fatty acids .

Flavor and Regulatory Status

  • This compound is approved by JECFA and FEMA for use as a flavoring agent, reflecting its safety and desirable sensory profile .

Preparation Methods

Reagent Systems and Conditions

Pyridinium chlorochromate (PCC) in dichloromethane (DCM) is widely employed for stoichiometric oxidation, achieving yields of 75–85% at 0–25°C. Catalytic methods using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with co-oxidants like bleach (NaClO) enable milder conditions, though yields are slightly lower (60–70% ).

Table 1: Oxidation Reagent Comparison

Reagent SystemTemperature (°C)Yield (%)Byproducts
PCC/DCM0–2575–85Minimal overoxidation
TEMPO/NaClO25–3560–70Trace carboxylic acid
MnO₂50–6050–60Ketones (if branched)

Mechanistic Insights

PCC operates via a two-electron oxidation mechanism, abstracting a β-hydrogen to form the aldehyde. TEMPO-mediated oxidation follows a radical pathway, selectively targeting primary alcohols without affecting secondary alcohols.

Hydroformylation of Alkenes

Hydroformylation of 1-pentene (C₅H₁₀) introduces a formyl group (-CHO) to produce this compound. This method leverages transition-metal catalysts to regulate regioselectivity.

Catalyst Systems

Rhodium-based catalysts (e.g., RhH(CO)(PPh₃)₃) under syngas (CO/H₂) at 80–100°C favor branched aldehyde formation (70–80% selectivity ). Cobalt catalysts (Co₂(CO)₈) operate at higher pressures (200–300 bar) but exhibit lower selectivity (50–60% ).

Table 2: Hydroformylation Performance

CatalystPressure (bar)Temperature (°C)Selectivity (%)
RhH(CO)(PPh₃)₃10–2080–10070–80
Co₂(CO)₈200–300120–15050–60
Modified Rh/TPP15–2590–11085–90

Solvent and Ligand Effects

Polar solvents (e.g., toluene) enhance catalyst stability, while bulky phosphine ligands (e.g., TPP) improve branched-to-linear (B:L) ratios.

Reduction of Nitriles and Esters

Although less common, the partial reduction of 3-methylhexanenitrile (C₇H₁₃N) or 3-methylhexanoate esters (C₈H₁₆O₂) offers alternative routes.

Nitrile Reduction

Diisobutylaluminum hydride (DIBAL-H) selectively reduces nitriles to aldehydes at −78°C in tetrahydrofuran (THF), yielding 65–75% this compound. Over-reduction to amines is mitigated by strict temperature control.

Ester Reduction

Lithium aluminum hydride (LiAlH₄) in ether solvents reduces esters to alcohols, which are subsequently oxidized to aldehydes. This two-step approach achieves 50–60% overall yield but is less efficient than direct methods.

Biocatalytic Approaches

Enzymatic oxidation using alcohol dehydrogenases (ADHs) presents an eco-friendly alternative. ADHs from Lactobacillus kefir catalyze the oxidation of 3-methylhexanol to this compound in aqueous buffers at 30–37°C, though yields remain modest (40–50% ).

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors with immobilized Rh catalysts enable efficient hydroformylation at >90% conversion with catalyst recycling.

Q & A

Q. What experimental methods are recommended for determining the thermodynamic properties of 3-methylhexanal, such as enthalpy of vaporization?

The enthalpy of vaporization (ΔvapH) of this compound can be determined using ebulliometry (EB) or comparative gas chromatography (CGC) . These methods measure vapor pressure as a function of temperature. For example, EB involves heating the compound in a controlled system to measure boiling points at varying pressures, while CGC compares retention times against reference compounds. Reported ΔvapH values for this compound range from 42.8 to 47.3 kJ/mol at 298–300 K . Ensure calibration with pure standards and validate results against literature data to minimize systematic errors.

Q. How should this compound be handled safely in laboratory settings?

Follow NIOSH/MSHA or EN149 standards for respiratory protection, and use chemically resistant gloves (e.g., nitrile) and OSHA-compliant safety goggles. Contaminated clothing must be decontaminated before reuse. Experimental setups should include fume hoods to mitigate inhalation risks, as aldehydes like this compound are volatile and irritant .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is preferred due to its high sensitivity for volatile aldehydes. Use polar capillary columns (e.g., DB-WAX) and internal standards (e.g., deuterated analogs) to improve accuracy. For structural confirmation, NMR spectroscopy (¹H/¹³C) and FT-IR can identify carbonyl (C=O stretch ~1720 cm⁻¹) and alkyl branching signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in ΔvapH values (e.g., 42.8 vs. 47.3 kJ/mol) may arise from impurities or methodological differences. Perform purity verification via high-resolution GC or HPLC before experiments. Compare results across multiple methods (e.g., EB vs. CGC) and cross-reference with computational models (e.g., ACD/Labs Percepta) to identify systematic biases . Statistical meta-analysis of historical datasets is also recommended .

Q. What strategies optimize the synthesis of this compound derivatives for biological studies?

For derivatives like This compound oxime or hydrazones , employ Schiff base reactions under anhydrous conditions with catalytic acetic acid. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent). Purify products using fractional distillation or column chromatography. Characterize new compounds with HRMS , NMR , and elemental analysis to confirm identity and purity .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies should assess temperature , light exposure , and oxygen sensitivity . Store this compound at 4°C under nitrogen to prevent oxidation. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) coupled with GC-MS can identify decomposition products like hexanoic acid. Use antioxidants (e.g., BHT) in long-term storage solutions .

Q. What computational models predict this compound’s physicochemical properties?

The ACD/Labs Percepta Platform provides validated predictions for logP, pKa, and vapor pressure. Input the SMILES string CC(C)CCC=O to generate data. Validate predictions against experimental results (e.g., ΔvapH from EB/CGC) and refine models using quantum mechanical calculations (e.g., DFT) for higher accuracy .

Methodological Challenges and Solutions

Q. How can researchers detect and quantify trace-level degradation products of this compound?

Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to capture volatile byproducts. Optimize fiber type (e.g., PDMS/DVB) and extraction time (30–60 min). Quantify using calibration curves with surrogate standards. For non-volatile products, employ LC-UV/HRMS with C18 columns and gradient elution (water/acetonitrile) .

Q. What experimental designs are effective for studying this compound’s role in flavor chemistry?

Design odor threshold assays using olfactometry with trained panels. Dilute this compound in odorless matrices (e.g., mineral oil) and use triangle tests to determine detection limits. Pair with GC-Olfactometry (GC-O) to correlate sensory data with chromatographic peaks. For mechanistic insights, study its reactivity in Maillard reaction models .

Q. How can this compound’s environmental fate be modeled in ecotoxicology studies?

Apply EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors. Validate models with experimental data from OECD 301F (ready biodegradability) or aquatic toxicity assays (e.g., Daphnia magna LC50). Monitor atmospheric oxidation using smog chamber studies with OH radical generators .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylhexanal
Reactant of Route 2
3-Methylhexanal

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